N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that features a benzothiazole moiety, an azetidine ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary targets of N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
The exact mode of action of This compound It’s known that benzothiazole derivatives can inhibit cox-1 and cox-2 enzymes , which are involved in inflammation processes.
Biochemical Pathways
The biochemical pathways affected by This compound It’s known that benzothiazole derivatives can inhibit cox-1 and cox-2 enzymes , which are involved in the synthesis of prostaglandins, key mediators of inflammation.
Result of Action
The molecular and cellular effects of This compound Benzothiazole derivatives have been reported to show inhibition of cox-1 and cox-2 enzymes , which could result in reduced inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps:
Formation of Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling Reactions: The benzothiazole and azetidine intermediates are then coupled using reagents like carbodiimides to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted benzothiazole derivatives .
Scientific Research Applications
N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-(4-aminophenyl)benzothiazole share structural similarities and exhibit similar biological activities.
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, are also comparable.
Uniqueness
N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide is unique due to its combined structural features, which confer a distinct set of biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[2-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-17(10-20-18(24)13-6-2-1-3-7-13)22-11-14(12-22)25-19-21-15-8-4-5-9-16(15)26-19/h1-9,14H,10-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQLCLJIZXGQMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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